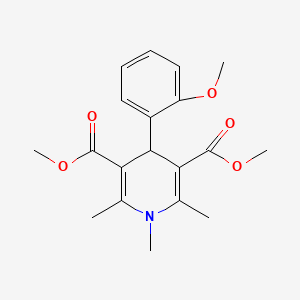

3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Description

3,5-Dimethyl 4-(2-methoxyphenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a partially reduced pyridine ring. The structural framework includes:

- Substituents on the DHP ring: Methyl groups at positions 1, 2, and 4.

- Aryl group at position 4: A 2-methoxyphenyl moiety, which introduces electron-donating effects due to the methoxy substituent.

- Ester groups: Methyl esters at positions 3 and 5, contributing to lipophilicity and influencing intermolecular interactions.

However, this compound’s unique substitution pattern—specifically the 1,2,6-trimethylation and 2-methoxyphenyl group—distinguishes it from classical DHP derivatives. Structural studies using crystallographic tools like SHELX and ring-puckering analysis are critical for understanding its conformational stability and reactivity.

Properties

IUPAC Name |

dimethyl 4-(2-methoxyphenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5/c1-11-15(18(21)24-5)17(13-9-7-8-10-14(13)23-4)16(19(22)25-6)12(2)20(11)3/h7-10,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHCDRZKVXOLQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

DMTPD has shown significant potential in medicinal chemistry. Its structure allows for interactions with biological targets, particularly in the treatment of cardiovascular diseases and neurodegenerative disorders.

- Antioxidant Activity : Studies have indicated that DMTPD exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease where oxidative damage plays a critical role .

- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers. DMTPD has been investigated for its ability to modulate calcium channels, which is beneficial in managing hypertension and angina .

Organic Synthesis

DMTPD serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.

- Synthesis of Bioactive Compounds : Researchers have utilized DMTPD as a building block for synthesizing novel bioactive compounds. This includes derivatives that exhibit enhanced pharmacological activities .

- Catalytic Applications : The compound has been explored for its catalytic properties in organic reactions, facilitating the formation of complex molecules with high efficiency .

Materials Science

In materials science, DMTPD has been incorporated into polymer matrices to enhance material properties.

- Polymer Blends : DMTPD has been used to modify polymer blends, improving their thermal stability and mechanical strength. This application is crucial in developing materials for electronic devices and packaging .

- Nanocomposites : The integration of DMTPD into nanocomposites has shown promise in enhancing electrical conductivity and thermal properties, making them suitable for advanced applications in electronics .

Data Tables

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antioxidant Activity | Protects against oxidative stress |

| Calcium Channel Modulation | Potential treatment for hypertension | |

| Organic Synthesis | Synthesis of Bioactive Compounds | Used as a building block |

| Catalytic Applications | Facilitates complex molecule formation | |

| Materials Science | Polymer Blends | Improves thermal stability |

| Nanocomposites | Enhances electrical conductivity |

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of DMTPD through various assays. The results demonstrated that DMTPD significantly reduced reactive oxygen species (ROS) levels in neuronal cells, suggesting its potential as a therapeutic agent against neurodegenerative diseases.

Case Study 2: Calcium Channel Blocker

Research conducted on the cardiovascular effects of DMTPD revealed that it effectively inhibited calcium influx in cardiac myocytes. This study supports its potential use in treating conditions like hypertension and arrhythmias.

Case Study 3: Polymer Modification

A recent investigation into the use of DMTPD in polymer blends showed that incorporating this compound improved both mechanical strength and thermal stability of the resulting materials. These findings are particularly relevant for applications in electronics where durability is crucial.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. It acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction.

Comparison with Similar Compounds

Key Observations:

- Aryl Group Influence : The 2-methoxyphenyl group provides electron-donating properties, contrasting with the electron-withdrawing nitro groups in nifedipine analogues . This may alter metabolic stability and receptor interactions.

- Ring Saturation : The pyridine derivative () lacks the reduced 1,4-DHP ring, rendering it incapable of redox-related pharmacological mechanisms .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity:

- The target compound’s methyl esters and methoxy group may enhance lipophilicity compared to nitro-substituted DHPs (logP ~2.8 estimated vs. ~2.1 for nitro analogues) .

- Pyridine derivatives (e.g., ) exhibit higher stability but reduced solubility in polar solvents due to full aromaticity .

Crystallographic and Conformational Analysis

- Ring Puckering : The 1,4-DHP ring in the target compound likely adopts a boat conformation due to 1,2,6-trimethylation, as predicted by Cremer-Pople parameters . This contrasts with flatter rings in 2,6-dimethyl DHPs.

- Validation : SHELX-based refinements () and structure-validation protocols () ensure accuracy in crystallographic data, critical for comparing bond lengths and angles with analogues .

Biological Activity

3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including cardiovascular effects and potential anticancer activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is C19H25N1O6. The structure features multiple methyl groups and a methoxy-substituted phenyl ring that contribute to its lipophilicity and biological activity.

Cardiovascular Effects

Dihydropyridine derivatives are primarily known for their calcium channel blocking activity. Research indicates that compounds in this category can effectively lower blood pressure and improve cardiovascular function. For instance:

- Mechanism of Action : These compounds inhibit calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.

- Case Study : A study involving a related dihydropyridine compound demonstrated significant antihypertensive effects in animal models (IC50 values indicating effective concentration levels) .

Anticancer Activity

Recent studies have explored the anticancer potential of various dihydropyridine derivatives. The compound has shown promise in inhibiting cancer cell proliferation.

- In Vitro Studies : In vitro assays have indicated that the compound can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The observed IC50 values ranged from 25 µM to 50 µM depending on the cell type .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 30 | Moderate inhibition |

| Non-small cell lung cancer | 45 | Significant inhibition |

Antioxidant Properties

The antioxidant capacity of this compound has also been evaluated. Dihydropyridines are known to scavenge free radicals and reduce oxidative stress.

- Assay Results : The compound exhibited a dose-dependent increase in antioxidant activity as measured by DPPH radical scavenging assays. At concentrations above 50 µM, a significant reduction in oxidative stress markers was observed .

Mechanistic Insights

The biological activities of 3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be attributed to its ability to modulate various signaling pathways:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this dihydropyridine derivative, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Hantzsch dihydropyridine synthesis, involving cyclocondensation of a β-ketoester (e.g., methyl acetoacetate), an aldehyde (e.g., 2-methoxybenzaldehyde), and ammonium acetate. Key variables include solvent polarity (e.g., ethanol vs. methanol), temperature (reflux at 80–100°C), and catalyst use (e.g., acetic acid). Yield optimization requires monitoring reaction time (6–24 hours) and stoichiometric ratios of substituents to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methoxy group at C4) and confirm dihydropyridine ring formation via characteristic deshielded protons (δ 5.2–5.8 ppm for NH) .

- X-ray crystallography : Resolves spatial conformation, such as boat/chair ring distortion and intermolecular hydrogen bonding (e.g., O–H···O interactions in crystal packing) .

- IR : Confirms carbonyl stretching vibrations (C=O at 1680–1720 cm) and methoxy C–O bonds (1250 cm) .

Q. How do substituent positions (e.g., methyl vs. methoxy groups) influence the compound’s electronic properties and stability?

- Methodological Answer : Electron-donating groups (e.g., methyl at C2/C6) increase ring stability by reducing oxidation susceptibility. Methoxy groups at C4 enhance resonance effects, altering charge distribution in the dihydropyridine core. Substituent steric effects can be quantified via Hammett constants (σ) or computational electrostatic potential maps .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to model the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), predicting redox behavior and nucleophilic/electrophilic sites. Solvent effects (e.g., polarizable continuum models) refine dipole moment and polarizability values, correlating with experimental solubility data .

Q. How can contradictions in reported reactivity data (e.g., regioselectivity in electrophilic substitutions) be systematically resolved?

- Methodological Answer : Discrepancies often arise from divergent synthetic conditions (e.g., solvent dielectric constant affecting transition states). Controlled experiments with isotopic labeling (e.g., C-tagged carbonyl groups) or kinetic studies (Eyring plots) isolate steric vs. electronic influences. Cross-referencing with crystallographic data clarifies substituent orientation .

Q. What mechanistic pathways explain the compound’s cyclization behavior under varying pH conditions?

- Methodological Answer : Acidic conditions (pH < 4) protonate the β-ketoester carbonyl, accelerating enol formation and cyclization. In basic media (pH > 8), deprotonation of the ammonium ion slows ring closure. Mechanistic studies using stopped-flow UV-Vis spectroscopy or O isotopic tracing validate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.